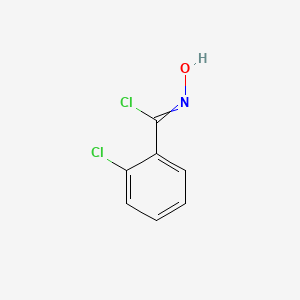
ALPHA,2-DICHLOROBENZALDOXIME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPHA,2-DICHLOROBENZALDOXIME is an organic compound with the molecular formula C₇H₅Cl₂NO It is a derivative of benzenecarboximidoyl chloride, where the benzene ring is substituted with a chlorine atom and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA,2-DICHLOROBENZALDOXIME typically involves the chlorination of N-hydroxybenzenecarboximidoyl chloride. One common method includes the reaction of N-hydroxybenzenecarboximidoyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ALPHA,2-DICHLOROBENZALDOXIME undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxo derivatives of the original compound.
Reduction Reactions: Amine derivatives.
Applications De Recherche Scientifique
ALPHA,2-DICHLOROBENZALDOXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ALPHA,2-DICHLOROBENZALDOXIME involves its reactivity with nucleophiles. The chlorine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxybenzenecarboximidoyl chloride: Lacks the chlorine substitution, leading to different reactivity and applications.
2-chlorobenzenecarboximidoyl chloride:
N-hydroxybenzamide: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
ALPHA,2-DICHLOROBENZALDOXIME is unique due to the presence of both chlorine and hydroxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H |
Clé InChI |
OXNDXWTURCMXJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
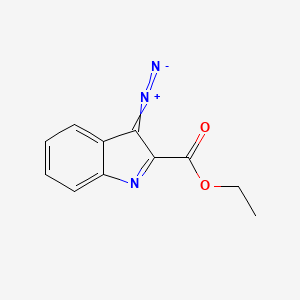
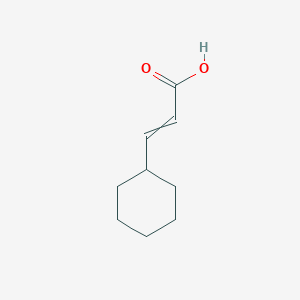
![2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8804229.png)
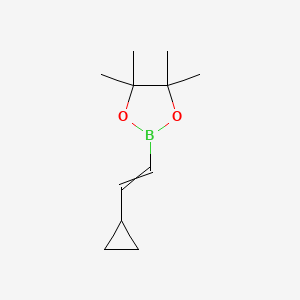
![2-Chloro-4-ethoxythieno[3,2-D]pyrimidine](/img/structure/B8804241.png)
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B8804247.png)
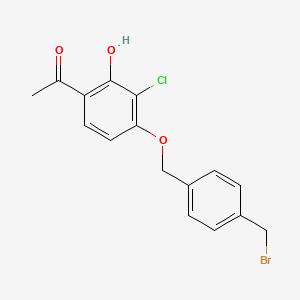
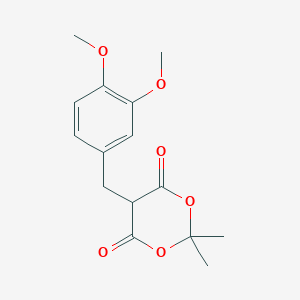
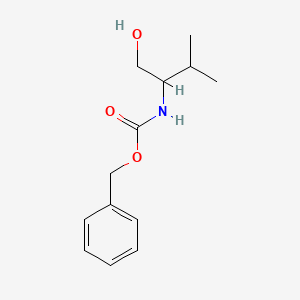


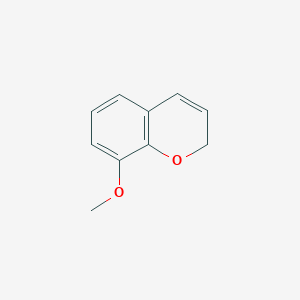
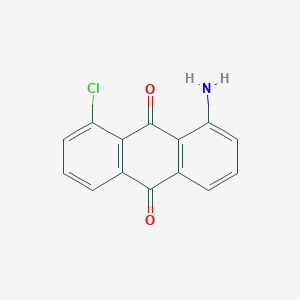
![N-[4-(2-chloroethoxy)phenyl]acetamide](/img/structure/B8804318.png)
